3-Fluoro-4-methoxypyridin-2-amine
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Overview
Description
3-Fluoro-4-methoxypyridin-2-amine is a fluorinated pyridine derivative with the molecular formula C6H7FN2O.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the selective fluorination of pyridine derivatives using reagents such as Selectfluor® . Another approach involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination reactions using specialized equipment to handle the reagents and conditions required. The process typically includes steps such as purification and crystallization to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-methoxypyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in fluorinated compounds, where the fluorine atom can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like organometallic compounds in the presence of catalysts.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of derivatives depending on the substituent introduced .
Scientific Research Applications
3-Fluoro-4-methoxypyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methoxypyridin-2-amine involves its interaction with molecular targets through its fluorine and methoxy groups. These interactions can influence the compound’s reactivity and binding affinity, making it useful in various applications. The exact pathways and targets depend on the specific context in which the compound is used .
Comparison with Similar Compounds
- 2-Fluoropyridine
- 4-Fluoro-3-methoxypyridine
- 3-Fluoro-2-methoxypyridine
Comparison: 3-Fluoro-4-methoxypyridin-2-amine is unique due to the specific positioning of its fluorine and methoxy groups, which can significantly influence its chemical properties and reactivity compared to other fluorinated pyridines. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C6H7FN2O |
---|---|
Molecular Weight |
142.13 g/mol |
IUPAC Name |
3-fluoro-4-methoxypyridin-2-amine |
InChI |
InChI=1S/C6H7FN2O/c1-10-4-2-3-9-6(8)5(4)7/h2-3H,1H3,(H2,8,9) |
InChI Key |
VWAGJWRSBKKUAM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=C1)N)F |
Origin of Product |
United States |
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